molecular formula C8H7FN2O B12066950 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde

2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde

Cat. No.: B12066950
M. Wt: 166.15 g/mol
InChI Key: VTTWLUICORCDCK-BJMVGYQFSA-N
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Description

[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a hydrazono group attached to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluoro-phenyl)-hydrazono]-acetaldehyde typically involves the reaction of 4-fluorophenylhydrazine with acetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the hydrazono group. The reaction can be represented as follows:

4-Fluorophenylhydrazine+Acetaldehyde[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde\text{4-Fluorophenylhydrazine} + \text{Acetaldehyde} \rightarrow \text{[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde} 4-Fluorophenylhydrazine+Acetaldehyde→[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde

Industrial Production Methods

Industrial production of [(4-Fluoro-phenyl)-hydrazono]-acetaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced forms such as amines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(4-Fluoro-phenyl)-hydrazono]-acetaldehyde involves its interaction with molecular targets such as enzymes or receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylhydrazine: A precursor in the synthesis of [(4-Fluoro-phenyl)-hydrazono]-acetaldehyde.

    4-Chlorophenylhydrazine: Similar structure but with a chlorine atom instead of fluorine.

    4-Methoxyphenylhydrazine: Contains a methoxy group instead of fluorine.

Uniqueness

[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde is unique due to the presence of both the fluorine atom and the hydrazono group, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and potential biological activity, while the hydrazono group allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

(2E)-2-[(4-fluorophenyl)hydrazinylidene]acetaldehyde

InChI

InChI=1S/C8H7FN2O/c9-7-1-3-8(4-2-7)11-10-5-6-12/h1-6,11H/b10-5+

InChI Key

VTTWLUICORCDCK-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=C/C=O)F

Canonical SMILES

C1=CC(=CC=C1NN=CC=O)F

Origin of Product

United States

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